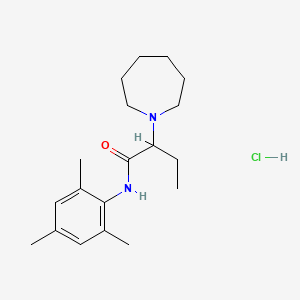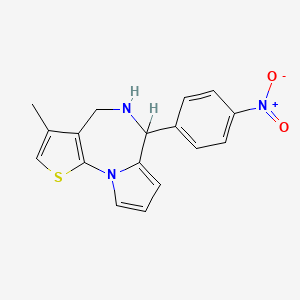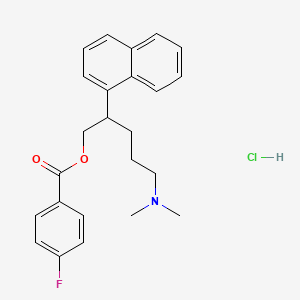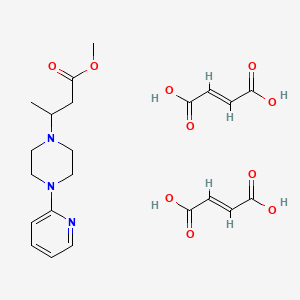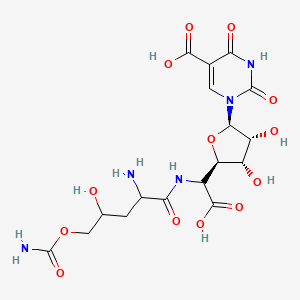
beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines uronic acid, amino groups, and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy- typically involves multiple steps:
Formation of the Uronic Acid Backbone: This step involves the oxidation of a suitable sugar precursor to form the uronic acid structure.
Introduction of Amino Groups: Amino groups are introduced through amination reactions, often using reagents like ammonia or amines under controlled conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring is attached via a condensation reaction, often involving a coupling agent to facilitate the bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve:
Large-Scale Oxidation: Using industrial oxidants to convert sugar precursors to uronic acids.
Automated Amination Processes: Employing automated systems to introduce amino groups efficiently.
High-Throughput Coupling Reactions: Utilizing high-throughput reactors for the condensation step to attach the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the uronic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives with additional carboxyl groups.
Reduction Products: Reduced forms with hydroxyl groups replacing carbonyls.
Substitution Products: Derivatives with new functional groups replacing amino groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain organic reactions.
Biology
Enzyme Studies: Utilized in studies of enzyme-substrate interactions due to its unique structure.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Diagnostic Agents: Used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Material Science: Incorporated into materials with specialized properties, such as biocompatible polymers.
Agriculture: Studied for its potential use in developing new agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved often include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucuronic Acid: Similar uronic acid structure but lacks the pyrimidine ring.
N-Acetylglucosamine: Contains amino groups but differs in the sugar backbone and lacks the uronic acid moiety.
Cytidine Monophosphate: Contains a pyrimidine ring but differs significantly in the rest of the structure.
Uniqueness
Beta-D-Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2,3-dideoxy-L-erythro-pentonoyl)amino)-1-(5-carboxy-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-1,5-dideoxy- is unique due to its combination of a uronic acid backbone, multiple amino groups, and a pyrimidine ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
22976-87-0 |
|---|---|
Molecular Formula |
C17H23N5O13 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[(2-amino-5-carbamoyloxy-4-hydroxypentanoyl)amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H23N5O13/c18-6(1-4(23)3-34-16(19)32)12(27)20-7(15(30)31)10-8(24)9(25)13(35-10)22-2-5(14(28)29)11(26)21-17(22)33/h2,4,6-10,13,23-25H,1,3,18H2,(H2,19,32)(H,20,27)(H,28,29)(H,30,31)(H,21,26,33)/t4?,6?,7?,8-,9+,10+,13+/m0/s1 |
InChI Key |
PSMMGZFBBZWLFJ-HQLOUJRVSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)C(=O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


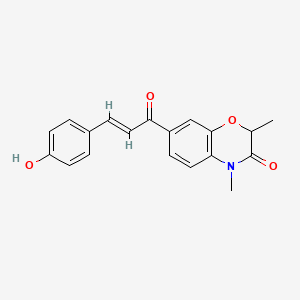


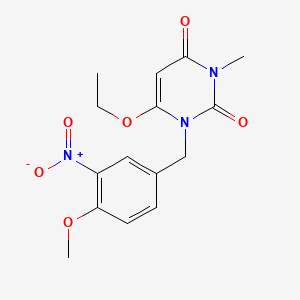


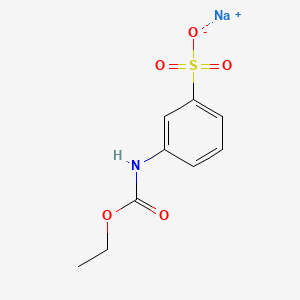
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)

